Technical Guide: Physicochemical and Biological Properties of Ac-Ala-Cys-Ser-Ala-Gly-OH
Technical Guide: Physicochemical and Biological Properties of Ac-Ala-Cys-Ser-Ala-Gly-OH
Disclaimer: The peptide sequence Ac-Ala-Cys-Ser-Ala-Gly-OH is not extensively characterized in publicly available scientific literature. Therefore, this guide provides a general framework and representative data for a peptide of this nature, based on its constituent amino acids. The experimental values and protocols outlined below should be considered illustrative and would require empirical validation for this specific sequence.
Physicochemical Properties
The fundamental physicochemical properties of a peptide are critical for its handling, storage, and use in experimental settings. These properties are derived from the amino acid sequence and terminal modifications. The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (OH).
The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a pentapeptide with the sequence Alanine-Cysteine-Serine-Alanine-Glycine. The N-terminus is protected by an acetyl group, and the C-terminus is a free carboxyl group. Due to the lack of specific experimental data for this novel peptide in the current scientific literature, its properties must be predicted based on the characteristics of its constituent amino acids.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₅H₂₅N₅O₇S | Sum of atomic constituents of Acetyl group (C₂H₃O), Alanine (C₃H₅NO), Cysteine (C₃H₅NOS), Serine (C₃H₅NO₂), Alanine (C₃H₅NO), Glycine (C₂H₃NO), minus four water molecules (H₈O₄) for peptide bonds. |
| Molecular Weight | 419.45 g/mol | Calculated based on the molecular formula. |
| Isoelectric Point (pI) | ~3.8 | The peptide has one acidic residue (C-terminal carboxyl group, pKa ~3.1) and one potentially acidic residue (Cysteine thiol group, pKa ~8.3). The N-terminus is acetylated and thus not basic. The overall charge will be negative at neutral pH, leading to an acidic pI. |
| Extinction Coefficient | 0 M⁻¹cm⁻¹ | The peptide does not contain any chromophoric amino acids like Tryptophan or Tyrosine. |
| Solubility | High in aqueous buffers | The presence of polar residues (Serine, Cysteine) and the charged C-terminus suggests good solubility in water and polar solvents. However, aggregation is possible, especially if the cysteine residue forms disulfide bonds. |
Biological Activity and Signaling
The biological role of Ac-Ala-Cys-Ser-Ala-Gly-OH has not been described. However, peptides containing Cysteine and Serine residues can be involved in various biological processes. Cysteine residues are crucial for forming disulfide bonds, which can be important for peptide structure and function, including interaction with receptors or enzymes. Serine residues are common sites for phosphorylation, a key post-translational modification in cell signaling.
Hypothetical Signaling Pathway
Given the presence of a serine residue, a hypothetical interaction could involve a kinase that recognizes the -Ala-Ser-Ala- motif. Phosphorylation of the serine could initiate a downstream signaling cascade.
Caption: Hypothetical signaling pathway for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The standard method for producing this peptide would be automated solid-phase peptide synthesis using Fmoc chemistry.[1][2]
Protocol:
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Resin Preparation: A pre-loaded Glycine-Wang resin is used as the solid support.
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Deprotection: The Fmoc protecting group on the resin-bound glycine is removed using a solution of 20% piperidine in dimethylformamide (DMF).
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Amino Acid Coupling: The next amino acid in the sequence (Alanine), with its N-terminus protected by Fmoc and its side chain protected if necessary, is activated with a coupling agent like HBTU/DIPEA and added to the resin. The reaction is allowed to proceed for 1-2 hours.
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Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
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Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid (Serine, Cysteine, Alanine).
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N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using a solution of acetic anhydride and a base like DIPEA in DMF.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, particularly with the cysteine residue.[3]
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Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Kinase Assay
To test the hypothesis that this peptide can be phosphorylated, an in vitro kinase assay could be performed.
Protocol:
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Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), a known concentration of the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide, a purified serine/threonine kinase, and ATP (spiked with γ-³²P-ATP for radioactive detection, or using a non-radioactive method).
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Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 30 minutes).
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Quenching: Stop the reaction by adding a quench solution, such as a high concentration of EDTA or by heating.
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Detection of Phosphorylation:
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Radioactive Method: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the remaining radioactivity on the paper using a scintillation counter.
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Non-Radioactive Method: Analyze the reaction mixture using LC-MS to detect the mass shift corresponding to the addition of a phosphate group (79.98 Da) to the peptide.
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Controls: Run parallel reactions without the peptide (to measure kinase autophosphorylation) and without the kinase (to ensure no non-enzymatic phosphorylation) as negative controls.
Summary and Future Directions
Ac-Ala-Cys-Ser-Ala-Gly-OH is a novel pentapeptide with predicted physicochemical properties that make it amenable to standard laboratory synthesis and experimentation. While its biological function is unknown, its sequence suggests potential roles in cell signaling via phosphorylation. The experimental protocols provided herein offer a roadmap for its synthesis and initial biological characterization. Future research should focus on empirically determining its properties and screening it in various biological assays to elucidate its function.
